Boc-trans-4-Tosyloxy-L-proline methyl ester
CAS No.: 88043-21-4
Cat. No.: VC21142474
Molecular Formula: C18H25NO7S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88043-21-4 |
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Molecular Formula | C18H25NO7S |
Molecular Weight | 399.5 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15+/m1/s1 |
Standard InChI Key | UKVKNGDXVREPDE-HIFRSBDPSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC |
Introduction
Chemical Structure and Properties
Boc-trans-4-Tosyloxy-L-proline methyl ester (CAS: 88043-21-4) is a functionalized proline derivative characterized by its tosyloxy group at the 4-position in the trans configuration, a methyl ester at the carboxyl terminus, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This multifunctional structure makes it a versatile building block in organic synthesis.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Boc-trans-4-Tosyloxy-L-proline methyl ester:
Structural Characteristics
The compound contains several functional groups that contribute to its chemical reactivity:
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The tosyloxy group at the 4-position serves as an excellent leaving group, making it suitable for nucleophilic substitution reactions.
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The Boc-protected nitrogen prevents unwanted side reactions at this position during synthesis.
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The methyl ester functionality allows for further transformations of the carboxyl group.
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The trans-configuration at the 4-position provides stereochemical control in subsequent reactions.
Applications in Research and Industry
Boc-trans-4-Tosyloxy-L-proline methyl ester has significant applications in various fields of chemistry and pharmaceutical research.
Synthetic Applications
The compound serves as an important intermediate in organic synthesis, particularly in:
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Preparation of modified proline derivatives for peptide chemistry
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Synthesis of fluorinated proline analogs through nucleophilic substitution of the tosyloxy group
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Construction of conformationally constrained peptides
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Development of peptidomimetics with enhanced pharmacological properties
Use in Peptide Synthesis
In peptide chemistry, this compound is valuable for introducing modified proline residues that can:
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Alter the conformational properties of peptides
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Enhance metabolic stability
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Modulate bioavailability
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Create peptides with specialized functions
Precursor for Radiochemical Applications
Importantly, Boc-trans-4-Tosyloxy-L-proline methyl ester serves as a precursor for radiolabeled compounds used in imaging studies. The tosyloxy group can be readily displaced by fluoride (¹⁸F) to create radiolabeled proline derivatives for PET imaging applications .
Related Compounds and Derivatives
Several compounds are structurally related to Boc-trans-4-Tosyloxy-L-proline methyl ester, either as precursors, derivatives, or analogs.
Key Related Compounds
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N-Boc-trans-4-Hydroxy-L-proline methyl ester (CAS: 74844-91-0) - The precursor compound before tosylation
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cis-4-Fluoro-L-proline - A compound potentially synthesized using Boc-trans-4-Tosyloxy-L-proline methyl ester as a precursor
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N-Boc-trans-4-mesyloxy-D-proline tert-butyl ester - A related compound with a different leaving group and ester moiety
Comparison with Similar Compounds
Table 2 compares Boc-trans-4-Tosyloxy-L-proline methyl ester with its most closely related compounds:
Compound | Molecular Weight | Leaving Group | Configuration | Main Applications |
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Boc-trans-4-Tosyloxy-L-proline methyl ester | 399.46 g/mol | Tosyloxy | trans | Synthesis intermediate, precursor for fluorinated prolines |
N-Boc-trans-4-Hydroxy-L-proline methyl ester | 245.27 g/mol | Hydroxyl | trans | Building block in peptide synthesis, precursor for functionalized prolines |
N-Boc-trans-4-mesyloxy-D-proline tert-butyl ester | 365.44 g/mol | Mesyloxy | trans (D-isomer) | Precursor for cis-4-[¹⁸F]Fluoro-D-proline |
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